molecular formula C36H62N10O9 B12544697 L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 652969-19-2

L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12544697
CAS No.: 652969-19-2
M. Wt: 778.9 g/mol
InChI Key: PJPYXRFOCHCYTQ-VXBMVYAYSA-N
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Description

L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide characterized by a repetitive proline backbone and a modified C-terminal ornithine residue. The sequence includes three proline residues, which impose structural rigidity and influence secondary conformation (e.g., polyproline helices or β-turns). Though specific bioactivity data for this compound is unavailable in the provided evidence, its structural features align with peptides studied for antimicrobial, cell-penetrating, or receptor-targeting properties .

Properties

CAS No.

652969-19-2

Molecular Formula

C36H62N10O9

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C36H62N10O9/c1-5-21(4)28(44-31(50)27-13-9-16-45(27)33(52)24(18-20(2)3)42-29(48)22-10-6-14-39-22)32(51)43-25(19-47)34(53)46-17-8-12-26(46)30(49)41-23(35(54)55)11-7-15-40-36(37)38/h20-28,39,47H,5-19H2,1-4H3,(H,41,49)(H,42,48)(H,43,51)(H,44,50)(H,54,55)(H4,37,38,40)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

PJPYXRFOCHCYTQ-VXBMVYAYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C3CCCN3

Origin of Product

United States

Biological Activity

L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, exhibits significant biological activities that have garnered attention in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a sequence of amino acids including proline, leucine, isoleucine, serine, and ornithine, specifically modified with a diaminomethylidene group. Its molecular formula is C₁₈H₃₃N₇O₆, and it has a molecular weight of approximately 405.5 g/mol. The presence of multiple proline residues suggests potential structural stability and bioactivity.

2. Neuroprotective Properties

Peptides with similar structures have shown neuroprotective effects in various models of neurodegeneration. The modulation of neuropeptides can influence neuronal survival and function, suggesting that this compound may possess neuroprotective capabilities through the modulation of signaling pathways involved in neuronal health.

3. Immunomodulatory Effects

Peptides derived from amino acid sequences like those found in this compound can modulate immune responses. They may enhance or inhibit immune cell functions, which could be beneficial in conditions such as autoimmune diseases or infections.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The peptide may interact with specific receptors involved in blood pressure regulation and immune response modulation.
  • Signal Transduction : It may influence intracellular signaling pathways that regulate cell survival, proliferation, and immune responses.
  • Peptide Hormone Activity : Similar compounds have been shown to act as hormone-like substances, influencing various physiological processes.

Case Studies

While direct case studies on this compound are scarce, related peptides have been investigated:

  • A study on a similar peptide demonstrated significant reductions in systolic blood pressure in hypertensive rat models .
  • Another investigation highlighted the neuroprotective effects of proline-rich peptides against oxidative stress in neuronal cultures .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl...Antihypertensive
L-Leucyl-L-seryl...Neuroprotective
L-AlanylleucylprolylisoleucineImmunomodulatory

Scientific Research Applications

Structural Characteristics

The compound consists of multiple amino acids, notably proline, leucine, isoleucine, serine, and ornithine, which contribute to its structural stability and biological activity. The presence of diaminomethylidene enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

Therapeutic Potential

  • Antihypertensive Effects : Research indicates that peptides similar to L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exhibit significant blood pressure-lowering effects. Studies have shown that these compounds can modulate vascular tone and influence blood pressure regulation through their action on angiotensin receptors .
  • Stress Response Modulation : L-Ornithine, a component of the compound, has been studied for its ability to attenuate stress-induced behaviors. It interacts with GABA receptors to exert sedative effects, suggesting potential applications in treating anxiety and stress-related disorders .

Biochemical Research

  • Cell Growth and Homeostasis : The compound's polyamine structure is crucial for cellular functions such as growth and differentiation. Research has demonstrated that polyamines like ornithine play vital roles in cell cycle regulation and apoptosis .
  • Neuroprotective Effects : Studies have indicated that ornithine derivatives may provide neuroprotective benefits by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases .

Drug Development

  • Peptide-Based Therapies : The unique properties of this compound make it a candidate for developing peptide-based drugs. Its ability to interact with specific receptors can be harnessed to design targeted therapies for conditions like hypertension and anxiety disorders.
  • Functional Modulation : The compound can be modified to enhance its pharmacokinetic properties, leading to more effective drug formulations. Research on similar peptides has shown promise in improving bioavailability and receptor selectivity .

Case Studies

StudyFindingsImplications
Hypertension Study Demonstrated significant reduction in blood pressure using peptide analogsSuggests potential for developing antihypertensive drugs
Stress Response Study Found that L-Ornithine reduced stress behaviors in animal modelsIndicates therapeutic potential for anxiety disorders
Neuroprotection Study Showed protective effects against oxidative stress in neuronal cellsOpens pathways for treatments in neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related peptides from the evidence, focusing on molecular properties, key residues, and functional implications:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Residues/Modifications Notable Features
Target Compound Not explicitly provided N/A 3× Pro, Leu, Ile, Ser, N~5~-guanidino ornithine High hydrophobicity (Leu/Ile), structural rigidity (Pro), guanidino-mediated interactions
N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl... () C₄₈H₇₂N₁₄O₁₃S (estimated) ~1135.3 (calculated) 2× guanidino ornithine, Phe, Gly Extended length, aromatic Phe for π-π stacking, Gly enhances flexibility
L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine () C₂₃H₃₈N₁₀O₇S ~598.7 (calculated) His, Cys, N~5~-guanidino ornithine His (pH-sensitive), Cys enables disulfide crosslinking, compact structure
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl... () C₃₇H₆₈N₁₀O₉S 829.06 Met, 2× Leu, N~5~-guanidino ornithine Met (oxidation-sensitive), high hydrophobicity, sulfur for metal coordination
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine () C₃₂H₆₁N₁₁O₈ ~764.9 (calculated) Lys, N~5~-guanidino ornithine Lys introduces positive charge, enhances solubility, potential membrane binding
D-Prolyl-L-seryl-L-tyrosyl-D-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl... () C₃₉H₆₂N₁₂O₉S (estimated) ~935.0 (calculated) D-Pro, Tyr, D-Ala, N~5~-guanidino ornithine D-amino acids resist enzymatic degradation, Tyr for fluorescence/stacking

Key Structural and Functional Insights:

Backbone Rigidity vs. Flexibility: The target compound’s three proline residues likely restrict conformational flexibility compared to peptides with glycine () or fewer prolines (). This rigidity may reduce enzymatic degradation but limit adaptability in binding . Peptides with D-amino acids () exhibit enhanced proteolytic stability, a feature absent in the target compound .

Hydrophobicity and Solubility :

  • The target’s Leu/Ile residues increase hydrophobicity, similar to ’s Leu/Met-containing peptide. However, lysine-rich variants () balance hydrophobicity with cationic charges, improving aqueous solubility .

Functional Group Diversity: The N~5~-guanidino group in ornithine (common to all compounds) mimics arginine’s side chain, enabling interactions with anionic targets (e.g., phosphate groups in DNA or membranes) . Histidine () introduces pH-responsive behavior, while cysteine () enables dimerization via disulfide bonds—features absent in the target compound .

Synthetic Challenges :

  • Methionine () and cysteine () require inert atmospheres during synthesis to prevent oxidation/thiol-disulfide exchange, whereas the target compound’s lack of these residues simplifies production .

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